

# Cericlamine (JO-1017) for Major Depressive Disorder: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Cericlamine |           |  |  |  |
| Cat. No.:            | B054518     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cericlamine (developmental code: JO-1017) is a potent and moderately selective serotonin reuptake inhibitor (SSRI) that was under investigation by Jouveinal for the treatment of major depressive disorder (MDD), anxiety disorders, and anorexia nervosa.[1] As a derivative of the amphetamine family, specifically phentermine, it showed promise in its early developmental stages, reaching Phase III clinical trials in 1996.[1] However, its development was discontinued in 1999 for reasons that have not been fully disclosed in publicly available literature.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical research on Cericlamine, including its mechanism of action, synthesis, and the limited available data on its clinical evaluation. Due to the discontinuation of its development, a complete dataset from the clinical trials is not publicly accessible. This paper aims to consolidate the existing information to serve as a resource for researchers in the field of antidepressant drug development.

## Introduction

The development of novel antidepressants has been a cornerstone of psychiatric research for decades. In the early 1990s, the focus was heavily on selective serotonin reuptake inhibitors (SSRIs) due to their improved side-effect profile compared to older tricyclic antidepressants and monoamine oxidase inhibitors. **Cericlamine** (JO-1017) emerged during this period as a promising candidate from the French pharmaceutical company Jouveinal. [2] Its investigation as



a treatment for major depressive disorder was based on its potent inhibition of serotonin reuptake.[1] This document synthesizes the available technical information on **Cericlamine**, providing insights into its chemical properties, pharmacological profile, and clinical development history.

# **Chemical and Pharmacokinetic Properties**

**Cericlamine** is chemically known as 3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol. Its development was part of an effort to identify novel chemical entities with high affinity and selectivity for the serotonin transporter (SERT).

Table 1: Physicochemical and Pharmacokinetic Properties of Cericlamine

| Property                | Value                                                                | Reference |
|-------------------------|----------------------------------------------------------------------|-----------|
| Developmental Code      | JO-1017                                                              | [1]       |
| IUPAC Name              | 3-(3,4-Dichlorophenyl)-2-<br>(dimethylamino)-2-<br>methylpropan-1-ol |           |
| Molecular Formula       | C12H17Cl2NO                                                          | _         |
| Molar Mass              | 262.17 g/mol                                                         |           |
| Route of Administration | Oral                                                                 | [1]       |
| Elimination Half-life   | 8 hours                                                              | [1]       |
| Reported Daily Dosage   | 300 mg                                                               | [1]       |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in humans are not available in the public domain.

## **Mechanism of Action**

**Cericlamine** is classified as a potent and moderately selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the



synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced neurotransmission is believed to be the underlying principle for its antidepressant effects.



Click to download full resolution via product page

Caption: Cericlamine's mechanism of action as an SSRI.

# **Binding Profile**

While **Cericlamine** is described as a "moderately selective" SSRI, specific quantitative data on its binding affinity (Ki values) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are not available in the peer-reviewed literature. This data is crucial for a complete understanding of its selectivity and potential off-target effects.

Table 2: Cericlamine Binding Affinity (Ki, nM) - Data Not Available

| SERT Data not available  NET Data not available | Cericlamine (JO-1017) |
|-------------------------------------------------|-----------------------|
| NET Data not available                          | Data not available    |
|                                                 | Data not available    |
| DAT Data not available                          | Data not available    |



# **Experimental Protocols**Synthesis of Cericlamine

A patented method for the synthesis of **Cericlamine** involves a four-step process starting from the arylation of methacrylic acid.





Click to download full resolution via product page

Caption: Synthetic pathway for **Cericlamine**.

The detailed protocol as described in the patent is as follows:

- Arylation: Methacrylic acid is arylated with the diazonium chloride of 3,4-dichloroaniline to yield (+/-)2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid.
- Amination: The resulting acid is aminated with dimethylamine to produce (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid, or its alkaline metal salt.
- Esterification: The amino-acid or its salt is then esterified.
- Reduction: Finally, the ester is reduced using a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methyl-propan-1-ol (**Cericlamine**).

#### **Preclinical Evaluation in Animal Models**

Specific data from preclinical studies of **Cericlamine** in animal models of depression are not detailed in the available literature. However, standard protocols for evaluating potential antidepressants during the period of **Cericlamine**'s development would have likely included the following models. As an SSRI, it would be hypothesized that **Cericlamine** would have demonstrated efficacy in these tests.

- Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.
   Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants typically reduce immobility time, reflecting an increase in escape-directed behavior.
  - Hypothetical Protocol: Mice or rats would be administered Cericlamine or a vehicle control orally at various doses. After a set period (e.g., 30-60 minutes), they would be placed in the water cylinder for a 6-minute test. The last 4 minutes of the test would be scored for immobility. A significant reduction in immobility time in the Cericlamine-treated group compared to the control group would indicate antidepressant-like activity.



- Tail Suspension Test (TST): Similar to the FST, the TST is a behavioral despair model. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants are expected to decrease the time spent immobile.
  - Hypothetical Protocol: Mice would be treated with Cericlamine or a vehicle. After a
    predetermined time, they would be suspended by their tails for a 6-minute period. The
    duration of immobility would be recorded, with a significant decrease indicating
    antidepressant potential.
- Chronic Mild Stress (CMS): This is a more etiologically relevant model of depression where animals are exposed to a series of unpredictable, mild stressors over several weeks. This induces a state of anhedonia, often measured by a decrease in sucrose preference.
  - Hypothetical Protocol: Rodents would be subjected to a CMS paradigm for 2-4 weeks.
     During the final weeks of the stress protocol, daily administration of Cericlamine or a vehicle would commence. Sucrose preference would be measured before, during, and after treatment to assess if Cericlamine can reverse the stress-induced anhedonia.

# **Clinical Development and Discontinuation**

**Cericlamine** entered clinical development under the code JO-1017 by Jouveinal. A multicentre, double-blind, placebo-controlled dose-finding study in patients with major depression was conducted. The development of **Cericlamine** progressed to Phase III clinical trials by 1996.[1] Despite reaching this advanced stage, development was halted in 1999.[1]

Table 3: **Cericlamine** Clinical Trial Efficacy Data - Data Not Available



| Study Phase     | Primary Outcome Measure (e.g., MADRS, HAM- D) | Cericlamine<br>(dose) | Placebo   | p-value   |
|-----------------|-----------------------------------------------|-----------------------|-----------|-----------|
| Phase II (Dose- | Data not                                      | Data not              | Data not  | Data not  |
| Finding)        | available                                     | available             | available | available |
| Phase III       | Data not                                      | Data not              | Data not  | Data not  |
|                 | available                                     | available             | available | available |

MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-D: Hamilton Depression Rating Scale.

The reasons for the discontinuation of **Cericlamine**'s development are not publicly documented. Potential reasons for the termination of a late-stage clinical program can include insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions by the developing company. Without access to the full clinical trial data, the precise rationale remains speculative.

## Conclusion

Cericlamine (JO-1017) represents a once-promising SSRI candidate for the treatment of major depressive disorder. Its development in the 1990s coincided with a significant period of innovation in antidepressant research. While its progression to Phase III clinical trials suggests initial positive findings, the discontinuation of the program and the subsequent lack of published data leave many questions unanswered regarding its full clinical potential, efficacy, and safety profile. The information presented in this whitepaper, including its synthesis and hypothesized preclinical and clinical evaluation, provides a valuable historical and scientific record for researchers in the field. The case of Cericlamine underscores the challenges inherent in drug development and the importance of data transparency for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A Review of Novel Antidepressants: A Guide for Clinicians PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WARNER-LAMBERT ACQUIRING 34% STAKE IN JOUVEINAL FOR \$200 MIL. [insights.citeline.com]
- To cite this document: BenchChem. [Cericlamine (JO-1017) for Major Depressive Disorder: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b054518#cericlamine-for-major-depressive-disorder-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com